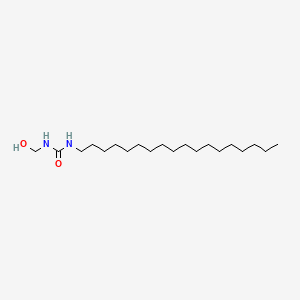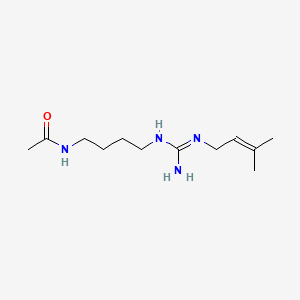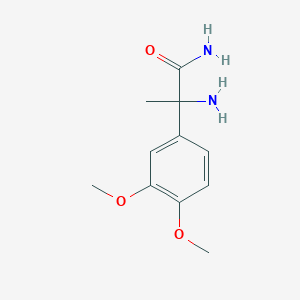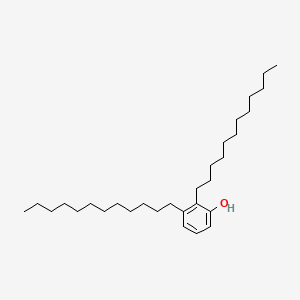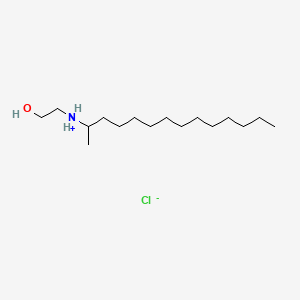
2-((1-Methyltridecyl)amino)ethanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((1-Methyltridecyl)amino)ethanol hydrochloride is a chemical compound with the molecular formula C16H35NO·HCl. It is a derivative of ethanolamine, where the amino group is substituted with a 1-methyltridecyl group. This compound is typically used in various industrial and scientific applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-Methyltridecyl)amino)ethanol hydrochloride generally involves the reaction of 1-methyltridecylamine with ethylene oxide, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions typically include:
Reaction of 1-methyltridecylamine with ethylene oxide: This step is carried out under controlled temperature and pressure to ensure the formation of the desired product.
Formation of hydrochloride salt: Hydrochloric acid is added to the reaction mixture to form the hydrochloride salt, which is then purified through crystallization or other suitable methods.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-((1-Methyltridecyl)amino)ethanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-((1-Methyltridecyl)amino)ethanol hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is used in biochemical studies to investigate the effects of substituted ethanolamines on biological systems.
Industry: The compound is used in the formulation of surfactants, emulsifiers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-((1-Methyltridecyl)amino)ethanol hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can interact with cell membranes, proteins, and enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethanolamine: A simpler analog with a primary amino group and a hydroxyl group.
N-Methylethanolamine: Similar to ethanolamine but with a methyl group attached to the nitrogen.
Diethanolamine: Contains two hydroxyl groups and an amino group, making it more hydrophilic.
Uniqueness
2-((1-Methyltridecyl)amino)ethanol hydrochloride is unique due to the presence of the long 1-methyltridecyl chain, which imparts distinct hydrophobic properties and influences its interactions with biological membranes and other hydrophobic environments. This makes it particularly useful in applications requiring amphiphilic properties, such as in surfactants and emulsifiers.
Eigenschaften
CAS-Nummer |
56167-07-8 |
|---|---|
Molekularformel |
C16H36ClNO |
Molekulargewicht |
293.9 g/mol |
IUPAC-Name |
2-hydroxyethyl(tetradecan-2-yl)azanium;chloride |
InChI |
InChI=1S/C16H35NO.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-16(2)17-14-15-18;/h16-18H,3-15H2,1-2H3;1H |
InChI-Schlüssel |
LWUWEUJDALCYBJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCC(C)[NH2+]CCO.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


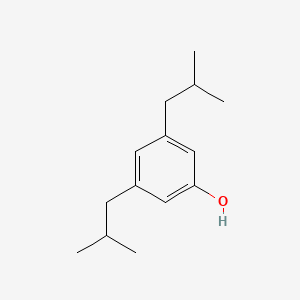
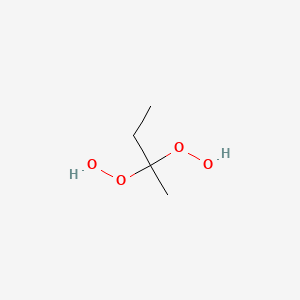
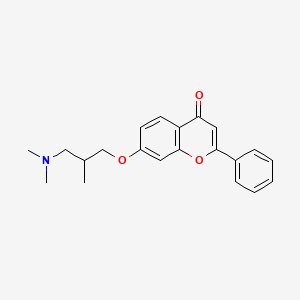



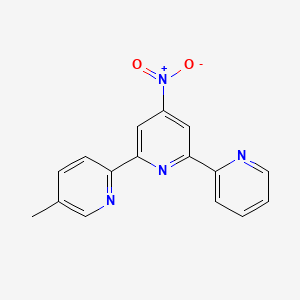
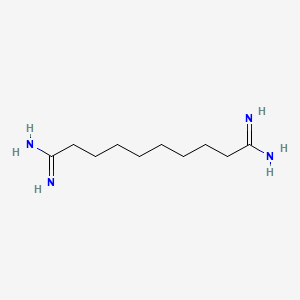
![(R)-Methyl-6'-hydroxy-8a'-methyl-3',4',4a',5',8',8a'-hexahydro-2'H-spiro[1,3-dioxolane-2,1'-naphthalene]-7'-carboxylate](/img/structure/B15345772.png)

